molecular formula C19H25ClN2O B564289 (S,S)-Palonosetron-d3 Hydrochloride CAS No. 1246816-81-8

(S,S)-Palonosetron-d3 Hydrochloride

Numéro de catalogue: B564289
Numéro CAS: 1246816-81-8
Poids moléculaire: 335.89
Clé InChI: OLDRWYVIKMSFFB-RAVRUBKISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S,S)-Palonosetron-d3 Hydrochloride is a deuterated form of palonosetron hydrochloride, a selective serotonin type 3 receptor antagonist. This compound is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-Palonosetron-d3 Hydrochloride involves several steps, starting with the preparation of the deuterated precursor. The key steps include:

    Deuteration: Introduction of deuterium atoms into the precursor molecule.

    Cyclization: Formation of the core structure through cyclization reactions.

    Hydrochloride Formation: Conversion of the free base to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Sequential addition of reagents and solvents in controlled environments.

    Purification: Use of chromatographic techniques to isolate the desired product.

    Quality Control: Rigorous testing to ensure compliance with pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions

(S,S)-Palonosetron-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Applications De Recherche Scientifique

Pharmacokinetic Studies

(S,S)-Palonosetron-d3 Hydrochloride is extensively used to investigate the absorption, distribution, metabolism, and excretion of palonosetron. The incorporation of deuterium facilitates detailed analysis of metabolic pathways and drug interactions, which is crucial for optimizing therapeutic strategies.

ParameterValue
Half-life40 hours
Binding Affinity (pKi)10.45

The long half-life compared to other serotonin type 3 receptor antagonists enhances the potential for prolonged therapeutic effects, particularly in managing CINV during chemotherapy treatments .

Biological Research

This compound plays a significant role in studying serotonin receptor modulation. It helps elucidate the mechanisms underlying serotonin's role in nausea and vomiting responses, contributing to a better understanding of gastrointestinal physiology and neuropharmacology.

Medical Research

Research has highlighted the efficacy of this compound in treating various conditions related to serotonin dysregulation. Clinical trials have demonstrated its superior efficacy compared to traditional serotonin type 3 receptor antagonists, particularly in controlling both acute and delayed phases of CINV .

Industrial Applications

In pharmaceutical development, this compound is utilized for formulating new antiemetic drugs. Its unique properties allow researchers to explore novel combinations with other agents, such as neurokinin-1 receptor antagonists, to enhance antiemetic efficacy .

Efficacy in Chemotherapy-Induced Nausea and Vomiting

Numerous clinical studies have confirmed the effectiveness of palonosetron hydrochloride in preventing CINV:

  • Study Design : Phase III trials comparing palonosetron with older serotonin type 3 receptor antagonists.
  • Results : Palonosetron showed significantly higher complete response rates in both acute (72% vs. 60.6%) and delayed phases (57% vs. 45%) compared to ondansetron and dolasetron .
StudyTreatment GroupCR Rate (Acute)CR Rate (Delayed)
Trial APalonosetron72%57%
Trial BOndansetron60.6%45%

These results emphasize the compound's potential for improving patient outcomes during chemotherapy.

Mécanisme D'action

(S,S)-Palonosetron-d3 Hydrochloride exerts its effects by selectively binding to serotonin type 3 receptors, blocking the action of serotonin, a neurotransmitter involved in nausea and vomiting. This binding prevents the activation of the chemoreceptor trigger zone and the vomiting center in the brain, thereby reducing nausea and vomiting. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Ondansetron: Another serotonin type 3 receptor antagonist used for similar indications.

    Granisetron: Similar mechanism of action but with different pharmacokinetic properties.

    Dolasetron: Used for the prevention of chemotherapy-induced nausea and vomiting.

Uniqueness

(S,S)-Palonosetron-d3 Hydrochloride is unique due to its deuterium substitution, which enhances its metabolic stability and prolongs its duration of action compared to other serotonin type 3 receptor antagonists. This makes it particularly valuable in pharmacokinetic studies and potentially more effective in clinical settings.

Activité Biologique

(S,S)-Palonosetron-d3 Hydrochloride is a deuterated form of palonosetron, a well-established selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized in research settings to study the pharmacological properties and biological activities associated with serotonin receptor modulation. Its unique structure, incorporating deuterium, enhances its stability and allows for detailed tracking in pharmacokinetic studies.

  • Molecular Formula : C₁₉H₂₂D₃ClN₂O
  • Molecular Weight : 335.89 g/mol
  • CAS Number : 1246816-81-8
  • Purity : >95% (HPLC)

This compound functions as a 5-HT3 receptor antagonist , inhibiting the action of serotonin at these receptors, which are critical in mediating nausea and vomiting responses. This action is particularly beneficial in the context of chemotherapy-induced nausea and vomiting (CINV), where serotonin release plays a significant role in these adverse effects. The compound's binding affinity is significantly higher than that of first-generation 5-HT3 antagonists, with studies indicating at least a 30-fold increase in efficacy .

Clinical Studies

  • Efficacy in CINV :
    • A meta-analysis demonstrated that palonosetron significantly improves control over emesis and nausea during both acute and delayed phases after highly emetogenic chemotherapy (HEC) or moderately emetogenic chemotherapy (MEC) .
    • In a randomized controlled trial, patients receiving palonosetron reported a higher rate of complete response (no emetic episodes) compared to those treated with older 5-HT3 antagonists .
  • Pharmacokinetics :
    • Palonosetron exhibits a long plasma elimination half-life of approximately 40 hours , allowing for less frequent dosing compared to older agents .
    • The deuterated form aids in distinguishing between the drug and its metabolites during studies, enhancing the understanding of its pharmacokinetic profile.

Table: Comparison of Efficacy and Pharmacokinetics

ParameterPalonosetronFirst-Generation Antagonists
Binding AffinityHigh (30-fold)Lower
Half-Life~40 hours<10 hours
Complete Response RateHigherLower
Drug Interaction ProfileMinimalMore significant interactions

Study on Pharmacokinetics

A study involving healthy volunteers assessed the pharmacokinetics of palonosetron at doses ranging from 0.25 mg to 0.75 mg. Results indicated linear pharmacokinetics within this range, supporting its use in various clinical settings .

Comparative Efficacy

In head-to-head trials against older agents like ondansetron, palonosetron consistently showed superior efficacy in preventing CINV, particularly when used in combination with neurokinin-1 (NK-1) receptor antagonists .

Propriétés

Numéro CAS

1246816-81-8

Formule moléculaire

C19H25ClN2O

Poids moléculaire

335.89

Nom IUPAC

(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D;

Clé InChI

OLDRWYVIKMSFFB-RAVRUBKISA-N

SMILES

C1CC2CN(C(=O)C3=C2C(=CC=C3)C1)C4CN5CCC4CC5.Cl

Synonymes

(3aS)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one-d3 Hydrochloride;  Aloxi-d3;  Onicit-d3;  RS-25259-197-d3; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.